molecular formula C23H27N3O7 B15497559 Lenalidomide-5'-CO-PEG3-propargyl

Lenalidomide-5'-CO-PEG3-propargyl

Cat. No.: B15497559
M. Wt: 457.5 g/mol
InChI Key: UGTVORPNKCDDFL-UHFFFAOYSA-N
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Description

Lenalidomide-5'-CO-PEG3-propargyl is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation (TPD). It comprises three key components:

  • E3 ligase ligand: Derived from lenalidomide, which binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex.
  • Linker: A triethylene glycol (PEG3) spacer that connects the ligand to the functional group.
  • Propargyl group: A terminal alkyne for click chemistry conjugation with azide-containing target protein ligands.

This compound (molecular formula: C₂₃H₂₇N₃O₇, molecular weight: 457.483) is optimized for modular assembly of PROTACs, enabling rapid exploration of protein degradation strategies . Its purity (≥95% by HPLC) and stability under refrigerated storage make it suitable for research applications.

Properties

Molecular Formula

C23H27N3O7

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanamide

InChI

InChI=1S/C23H27N3O7/c1-2-8-31-10-12-33-13-11-32-9-7-21(28)24-17-3-4-18-16(14-17)15-26(23(18)30)19-5-6-20(27)25-22(19)29/h1,3-4,14,19H,5-13,15H2,(H,24,28)(H,25,27,29)

InChI Key

UGTVORPNKCDDFL-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Origin of Product

United States

Comparison with Similar Compounds

Lenalidomide-5'-CO-PEG3-Propargyl vs. Lenalidomide-5'-CO-PEG7-Propargyl

Property This compound Lenalidomide-5'-CO-PEG7-Propargyl
Molecular Formula C₂₃H₂₇N₃O₇ C₃₁H₄₃N₃O₁₁
Molecular Weight 457.483 633.695
PEG Chain Length 3 ethylene glycol units 7 ethylene glycol units
Solubility (Predicted) Moderate in polar solvents Higher due to extended PEG chain
Flexibility of Linker Intermediate High
Applications Balanced cell permeability/degradation Enhanced solubility for in vitro use

Key Differences :

  • The PEG7 variant offers superior solubility and linker flexibility, which may improve binding kinetics in aqueous environments . However, its larger size could reduce cell permeability compared to the PEG3 analog.

This compound vs. Lenalidomide-5'-Acetamido-O-PEG1-Propargyl

Property This compound Lenalidomide-5'-Acetamido-O-PEG1-Propargyl
Functional Group Carbonyl (CO) Acetamido (NHCOCH₃)
PEG Chain Length 3 units 1 unit
Molecular Formula C₂₃H₂₇N₃O₇ C₂₀H₂₁N₃O₆
Molecular Weight 457.483 399.403
Reactivity Alkyne for click chemistry Alkyne with altered steric hindrance

Key Differences :

  • The shorter PEG chain reduces flexibility but improves synthetic simplicity .

This compound vs. Other Lenalidomide-PEG Derivatives

Tenova Pharmaceuticals offers a range of lenalidomide derivatives with PEG chains varying from PEG1 to PEG7 (e.g., Lenalidomide-5'-CO-PEG1-propargyl, Lenalidomide-5'-acetamido-O-PEG3-propargyl). Key trends include:

  • PEG Length : Longer PEG chains (e.g., PEG7) enhance solubility but may compromise PROTAC efficiency due to steric bulk.
  • Functional Groups : Substitutions like acetamido vs. carbonyl alter electronic properties and conjugation efficiency.
  • Cost and Availability : As of 2025, the PEG3 variant is priced at $490.00 per unit, while acetamido-PEG derivatives are listed at $0.00 (unavailable for purchase) .

Research Findings and Practical Considerations

  • Synthetic Utility : The propargyl group enables rapid conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of PROTAC assembly.
  • Stability: All Tenova Pharma derivatives require refrigerated storage (2–8°C) and have a 12-month shelf life, consistent with industry standards for research-grade compounds .

Q & A

Q. How can researchers ensure data integrity when managing large-scale PROTAC screening datasets?

  • Electronic Data Capture (EDC) : Use validated platforms (e.g., REDCap) with audit trails and role-based access. Perform source data verification (SDV) for 10% of randomly selected entries.
  • Quality Assurance : Conduct routine audits per ICH-GCP guidelines, including cross-checking raw data (e.g., lab notebooks) against eCRFs .

Tables

Q. Table 1. Key PK Parameters for this compound

ParameterMethodTypical Value (Mouse)Reference
AUC₀–∞ (h·ng/mL)Non-compartmental analysis4500 ± 1200
t₁/₂ (h)Log-linear regression6.2 ± 1.5
Vd (L/kg)Plasma concentration scaling2.8 ± 0.7

Q. Table 2. Common Pitfalls in PROTAC Design

IssueMitigation StrategyReference
Poor solubilityPEGylation, LNP formulation
Off-target degradationSAR-driven linker optimization
Inefficient ternary complex formationMolecular dynamics-guided rational design

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